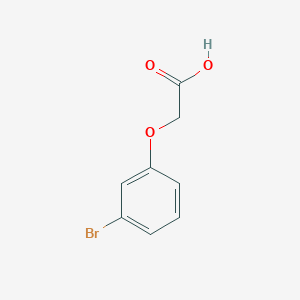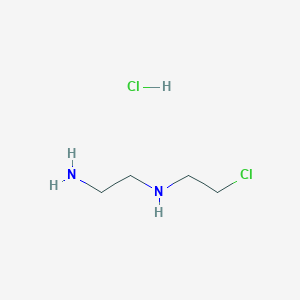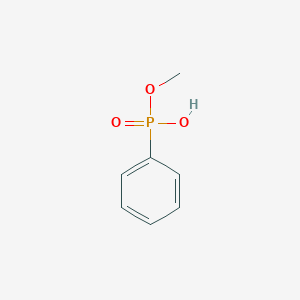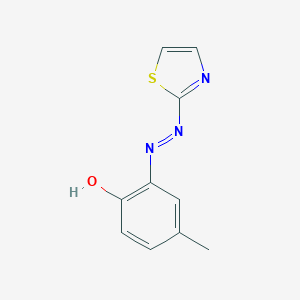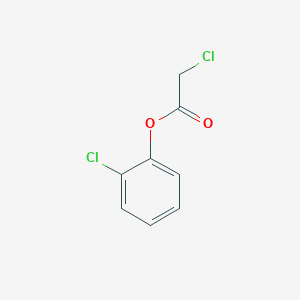
o-Chlorophenol chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Chlorophenol chloroacetate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a chlorinated derivative of phenol and is commonly used as a reagent in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of o-Chlorophenol chloroacetate involves the formation of a covalent bond between the compound and the target enzyme or protein. This covalent bond leads to the inhibition of the enzyme or protein, which can have various effects depending on the specific target. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to various physiological effects, such as muscle paralysis and respiratory failure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific target enzyme or protein. As mentioned earlier, this compound has been shown to inhibit the activity of acetylcholinesterase, which can lead to various physiological effects. Additionally, this compound has been shown to have antibacterial and antifungal properties, which can be useful in the development of new antibiotics and antifungal agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using o-Chlorophenol chloroacetate in lab experiments is its high reactivity and specificity towards certain enzymes and proteins. This makes it a useful tool for studying the mechanism of action of these targets. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for use in experiments.
However, there are also limitations to using this compound in lab experiments. One limitation is its toxicity, which can pose a risk to researchers if proper safety precautions are not taken. Additionally, the high reactivity of this compound can also lead to non-specific binding to other targets, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of o-Chlorophenol chloroacetate in scientific research. One direction is the development of new compounds that are based on the structure of this compound, but with improved specificity and reduced toxicity. Another direction is the use of this compound in the development of new antibiotics and antifungal agents. Additionally, this compound can be used as a tool for studying the mechanism of action of other enzymes and proteins, which can lead to new insights into various biological processes.
Méthodes De Synthèse
The synthesis of o-Chlorophenol chloroacetate involves the reaction of o-Chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine. This reaction results in the formation of this compound, which can be purified using various techniques such as column chromatography or recrystallization. The purity of the final product is crucial for its use in scientific research.
Applications De Recherche Scientifique
O-Chlorophenol chloroacetate has been extensively used in scientific research due to its unique properties. It is commonly used as a reagent in the synthesis of various organic compounds, such as esters and amides. It is also used as a starting material for the synthesis of other important compounds, such as pharmaceuticals and agrochemicals. Additionally, this compound has been used as a model compound for studying the mechanism of action of various enzymes and proteins.
Propriétés
Numéro CAS |
1778-95-6 |
|---|---|
Formule moléculaire |
C8H6Cl2O2 |
Poids moléculaire |
205.03 g/mol |
Nom IUPAC |
(2-chlorophenyl) 2-chloroacetate |
InChI |
InChI=1S/C8H6Cl2O2/c9-5-8(11)12-7-4-2-1-3-6(7)10/h1-4H,5H2 |
Clé InChI |
JXRKGLWMAJPFNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OC(=O)CCl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)OC(=O)CCl)Cl |
Autres numéros CAS |
1778-95-6 |
Synonymes |
Chloroacetic acid 2-chlorophenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




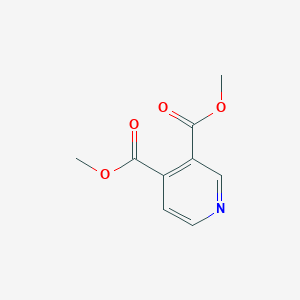
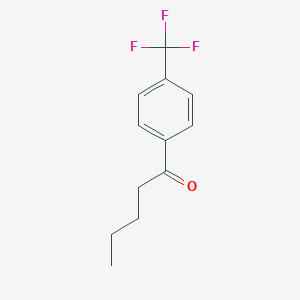
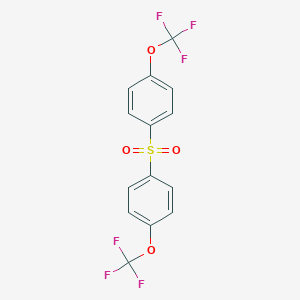
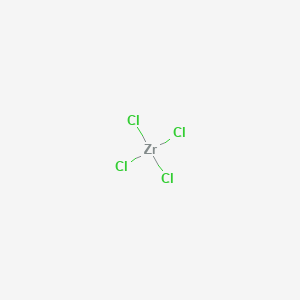

![3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B157060.png)
